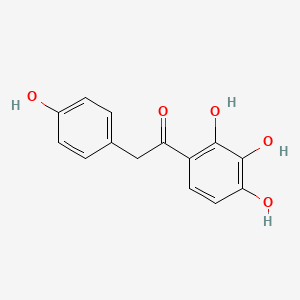
2,3,4,4'-Tetrahydroxydeoxybenzoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4’-Tetrahydroxydeoxybenzoin is an organic compound characterized by the presence of four hydroxyl groups attached to a benzoin structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’-Tetrahydroxydeoxybenzoin typically involves the condensation of appropriate benzaldehyde derivatives with hydroquinone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of 2,3,4,4’-Tetrahydroxydeoxybenzoin may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 2,3,4,4’-Tetrahydroxydeoxybenzoin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxybenzoin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl groups or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
科学的研究の応用
2,3,4,4’-Tetrahydroxydeoxybenzoin has been extensively studied for its antioxidant properties, making it a valuable compound in the field of medicinal chemistry. It is used in the development of drugs and therapeutic agents aimed at combating oxidative stress-related diseases. Additionally, its unique chemical structure allows for applications in materials science, such as the development of organic semiconductors and nonlinear optical materials .
作用機序
The antioxidant activity of 2,3,4,4’-Tetrahydroxydeoxybenzoin is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage and oxidative stress . The molecular targets include various enzymes and signaling pathways involved in oxidative stress response.
類似化合物との比較
- 2,3,4-Trihydroxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
- 2,3,4,4’-Tetrahydroxybenzophenone
Comparison: Compared to similar compounds, 2,3,4,4’-Tetrahydroxydeoxybenzoin exhibits unique antioxidant properties due to the specific arrangement of hydroxyl groups on its benzoin structure. This unique configuration enhances its ability to scavenge free radicals and provides distinct advantages in various applications, particularly in medicinal chemistry and materials science .
特性
CAS番号 |
77316-95-1 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)7-12(17)10-5-6-11(16)14(19)13(10)18/h1-6,15-16,18-19H,7H2 |
InChIキー |
MPGPMJNRPGWFKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C(=C(C=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


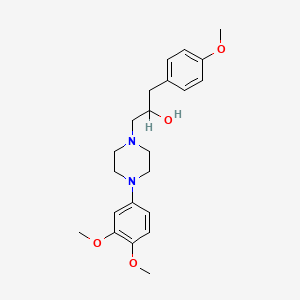

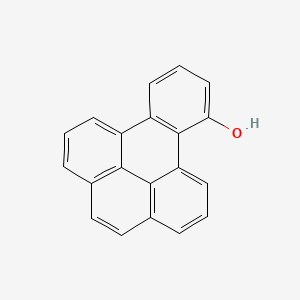

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
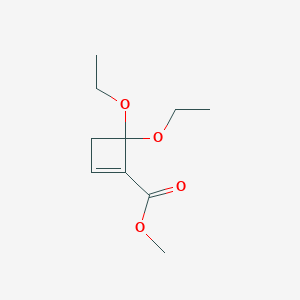
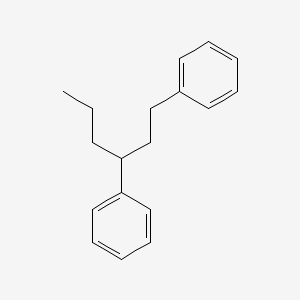

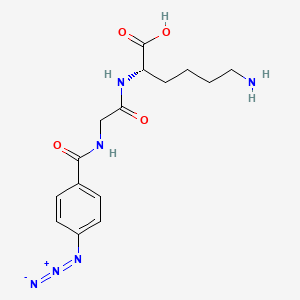
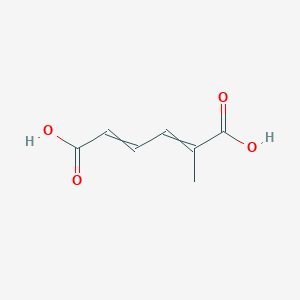
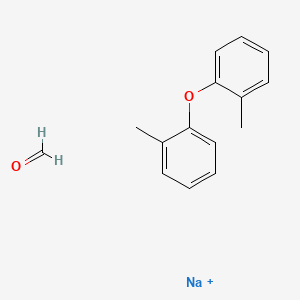
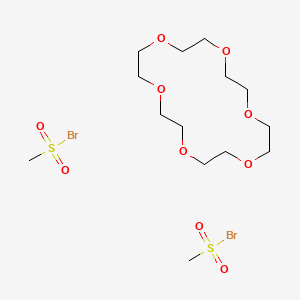
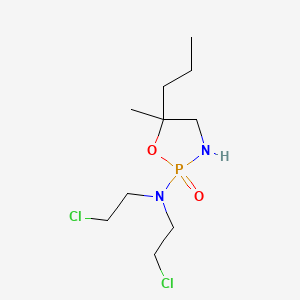
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
